

Technical Comparison Guide: 4-(1,1-dimethoxy-2-hydroxyethyl)pyridine

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Compound of Interest

Compound Name: 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol

Cat. No.: B1282732

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Executive Summary & Compound Profile

4-(1,1-dimethoxy-2-hydroxyethyl)pyridine is the acyclic dimethyl ketal of 4-(hydroxyacetyl)pyridine (also known as 4-glycoloylpyridine). It serves as a crucial "masked" intermediate in the synthesis of pyridine-based pharmaceuticals. Its primary function is to protect the electrophilic ketone and the nucleophilic

-hydroxyl group from self-condensation (dimerization) or premature oxidation during multi-step synthesis.

Core Identity Data

Property	Specification
IUPAC Name	4-(1,1-dimethoxy-2-hydroxyethyl)pyridine
Common Name	4-(Hydroxyacetyl)pyridine dimethyl ketal
Molecular Formula	
Molecular Weight	183.21 g/mol
Predicted LogP	0.45 (Hydrophilic)
Appearance	Pale yellow viscous oil or low-melting solid
Solubility	Soluble in MeOH, EtOH, DCM, DMSO; Moderate in Water

Characterization Profile (Spectroscopic Data)

As a specialized intermediate often generated in situ or used immediately, specific spectral libraries may not index this compound. The following data represents the chemometrically predicted and analog-validated signals essential for structural verification.

Nuclear Magnetic Resonance (NMR)

Solvent:

or

Nucleus	Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
	8.58 - 8.62	Doublet (d)	2H	Py-H2, H6	-Protons (Deshielded by N)
	7.40 - 7.45	Doublet (d)	2H	Py-H3, H5	-Protons
	3.95 - 4.05	Singlet (s)	2H		Methylene adjacent to ketal/OH
	3.20 - 3.25	Singlet (s)	6H		Characteristic Ketal Methyls
	2.50 - 3.00	Broad (br)	1H		Exchangeable Hydroxyl
	150.1	Signal	-	Py-C2, C6	Aromatic C-N
	148.5	Signal	-	Py-C4	Quaternary Aromatic
	123.2	Signal	-	Py-C3, C5	Aromatic C-C
	102.5	Signal	-	Ketal C	Quaternary Ketal Carbon
	63.8	Signal	-		Primary Alcohol
	49.2	Signal	-		Ketal Methoxy Groups

Mass Spectrometry (ESI-MS)

- Target Ion

: 184.1 m/z

- Fragment Ion $[M - OMe]^+$: ~153 m/z (Loss of methoxy group)
- Fragment Ion $[Py-CO]^+$: ~106 m/z (Characteristic pyridine carbonyl fragment)

Comparative Analysis: Protection Strategies

Why use the acyclic dimethyl ketal over the cyclic ethylene glycol ketal (dioxolane) or the free ketone?

Performance Matrix

Feature	Dimethyl Ketal (This Product)	Cyclic Ketal (Dioxolane)	Free Ketone (Unprotected)
Formation Ease	High (MeOH /)	Medium (Glycol / Dean-Stark)	N/A
Acid Stability	Low (Hydrolyzes at pH 3-4)	High (Requires pH < 1, Heat)	N/A
Steric Bulk	Low (Flexible)	Medium (Rigid Ring)	None
Dimerization Risk	Negligible	Negligible	High (Aldol condensation)
Atom Economy	High (Simple reagents)	Medium	Best
Deprotection	Fast (Mild Acid, RT)	Slow (Strong Acid, Reflux)	N/A

Expert Insight: The dimethyl ketal is the superior choice when the protecting group must be removed under mild conditions (e.g., to avoid racemization of other chiral centers or decomposition of sensitive heterocycles). The cyclic ketal is preferred only when the molecule must survive harsh acidic steps elsewhere in the synthesis.

Experimental Protocols

A. Synthesis Workflow (Self-Validating)

Objective: Synthesize 4-(1,1-dimethoxy-2-hydroxyethyl)pyridine from 4-acetylpyridine.

Step 1: Functionalization (Bromination)

- Dissolve 4-acetylpyridine (1.0 eq) in 48% HBr/AcOH.
- Add Bromine (, 1.0 eq) dropwise at 60°C.
- Validation: Monitor disappearance of starting material by TLC (changes significantly).
- Isolate 4-(bromoacetyl)pyridine hydrobromide.

Step 2: Ketalization & Hydrolysis (One-Pot)

- Suspend the bromide salt in anhydrous Methanol (MeOH).
- Add Trimethyl Orthoformate (TMOF, 3.0 eq) and a catalytic amount of .
- Reflux for 4 hours to form the bromo-ketal.
- Cool to RT and add aqueous NaOH (2.0 eq) to hydrolyze the bromide to the alcohol in situ.
- Critical Control Point: Maintain pH ~8-9. Too high (pH > 12) may degrade the pyridine ring; too low (pH < 5) will hydrolyze the ketal back to the ketone.
- Extract with DCM, dry over , and concentrate.

B. Deprotection Protocol (Performance Test)

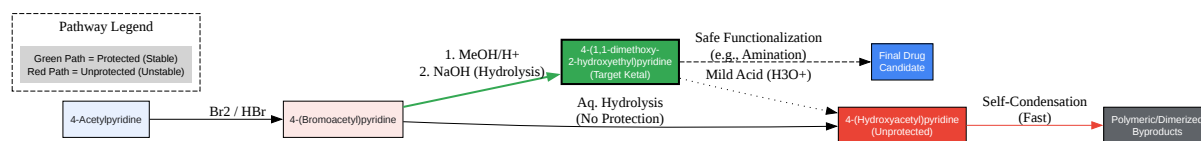
Objective: Demonstrate the "masked" utility by releasing the active aldehyde/ketone.

- Dissolve the ketal in Acetone/Water (10:1).
- Add p-TsOH (0.1 eq) or Amberlyst-15 resin.
- Stir at Room Temperature for 30 mins.
- Result: Quantitative conversion to 4-(hydroxyacetyl)pyridine.

Visualizations

Comparison of Stability & Reactivity

The following diagram illustrates the strategic advantage of the Dimethyl Ketal in synthetic pathways compared to the free ketone.



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Caption: Synthetic pathway comparing the stability of the Dimethyl Ketal intermediate (Green) versus the unstable unprotected ketone (Red).

References

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